molecular formula C17H11F2N3O2 B2594148 2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 1428358-76-2

2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Cat. No. B2594148
CAS RN: 1428358-76-2
M. Wt: 327.291
InChI Key: PPWZFQUDQULFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide” is a chemical compound. Unfortunately, there is not much information available about this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature .

Scientific Research Applications

Antiviral Activity

Indole derivatives have garnered attention for their antiviral potential. In the case of our compound, researchers have explored its efficacy against viruses. For instance:

Anti-HIV Potential

Indole derivatives have also been investigated for their anti-HIV properties. For instance:

Other Biological Activities

Beyond antiviral and anti-HIV effects, indole derivatives exhibit a wide range of biological activities:

Conclusion

The compound 2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide holds immense potential across diverse biological activities. Researchers continue to explore its therapeutic possibilities, making it an exciting area of study in medicinal chemistry . If you have any further questions or need additional details, feel free to ask! 😊

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

properties

IUPAC Name

2,4-difluoro-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O2/c18-10-5-6-11(13(19)9-10)17(24)20-14-4-2-1-3-12(14)15-7-8-16(23)22-21-15/h1-9H,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWZFQUDQULFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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